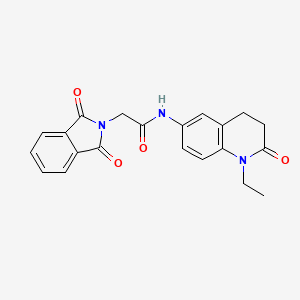

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Description

This compound is a structurally complex acetamide derivative featuring two distinct heterocyclic moieties: a phthalimide (isoindole-1,3-dione) group and a 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin system. The phthalimide group contributes to hydrogen-bonding capabilities via its two carbonyl oxygen atoms, while the tetrahydroquinolin moiety introduces a fused bicyclic structure with an ethyl substituent on the nitrogen and a ketone at position 2.

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c1-2-23-17-9-8-14(11-13(17)7-10-19(23)26)22-18(25)12-24-20(27)15-5-3-4-6-16(15)21(24)28/h3-6,8-9,11H,2,7,10,12H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVNPYHQACNHOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Isoindole Moiety: Starting from phthalic anhydride and an amine, the isoindole ring can be formed through a cyclization reaction.

Formation of the Tetrahydroquinoline Moiety: This can be synthesized from an appropriate aniline derivative through a Povarov reaction, which involves the condensation of an aniline, an aldehyde, and an alkene.

Coupling of the Two Moieties: The final step involves coupling the isoindole and tetrahydroquinoline moieties through an acylation reaction using acetic anhydride.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the heterocyclic rings.

Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, compounds containing isoindole and tetrahydroquinoline moieties have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential, particularly in targeting specific biological pathways involved in diseases.

Industry

Industrially, such compounds can be used in the development of new materials, including polymers and dyes, due to their stable ring structures and functional groups.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, inhibiting or modulating their activity. The isoindole and tetrahydroquinoline rings can mimic natural substrates or ligands, allowing the compound to bind to active sites or allosteric sites on proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and analogous acetamide derivatives:

Key Structural and Functional Insights:

Heterocyclic Diversity: The target compound combines a phthalimide (electron-deficient aromatic system) with a tetrahydroquinolin scaffold (partially saturated bicyclic structure). This hybrid architecture may enhance binding to biological targets requiring both planar and flexible recognition sites. This contrasts with the tetrahydroquinolin moiety, which lacks aromaticity in its saturated ring.

Substituent Effects: Ethyl vs. Methyl groups: The target compound’s 1-ethyl substituent on the tetrahydroquinolin nitrogen increases steric bulk and lipophilicity compared to the methyl group in . This could influence membrane permeability or metabolic stability.

Hydrogen-Bonding Patterns: The phthalimide group in the target compound and analogs (e.g., ) provides two strong hydrogen-bond acceptors (C=O). However, the triazole in and benzothiazole in introduce additional acceptor/donor sites, which may alter crystal packing or protein-ligand interactions .

The tetrahydroquinolin moiety likely requires reductive amination or cyclization strategies.

Implications for Research and Development

The structural variations among these compounds underscore the importance of substituent selection in drug design:

- Bioactivity: The tetrahydroquinolin system’s partial saturation may confer conformational flexibility, enabling adaptation to enzyme active sites. In contrast, rigid aromatic systems (e.g., triazole in ) might improve selectivity.

- Solubility and Stability : The ethyl group in the target compound could reduce solubility compared to smaller substituents (e.g., methyl in ), necessitating formulation optimization. Benzothiazole derivatives () may offer balanced lipophilicity due to their sulfur and sulfone groups.

- Crystallography : The widespread use of SHELX software () for small-molecule refinement highlights the role of crystallography in validating the structures of such complex acetamides, particularly for hydrogen-bonding network analysis.

Biological Activity

The compound 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 316.36 g/mol. The structure features a dioxo isoindole moiety linked to a tetrahydroquinoline derivative, which may contribute to its biological activity.

Antiviral Activity

Recent studies have indicated that compounds similar to the target molecule exhibit significant antiviral properties. For instance, derivatives containing the isoindole structure have shown promising results against HIV-1. In vitro assays demonstrated that certain analogs had effective concentrations (EC50) below 5 μM, indicating strong antiviral activity with therapeutic indices (TI) exceeding 100 .

Antiparasitic Activity

Research has also explored the potential of this compound in treating parasitic infections. A study focused on cyclic imides as cruzain inhibitors highlighted that structural modifications could enhance efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. While specific data on the target compound's activity against T. cruzi is limited, its structural analogs have shown IC50 values in the nanomolar range .

Case Studies and Research Findings

| Study | Compound | Biological Activity | EC50/TI |

|---|---|---|---|

| Study 1 | Analog A | Anti-HIV activity | EC50 < 5 μM / TI > 100 |

| Study 2 | Analog B | Cruzain inhibition | IC50 = 0.6 μM |

| Study 3 | Target Compound | Potential antiviral and antiparasitic activity | Data pending |

The proposed mechanism of action for compounds with similar structures often involves the inhibition of key enzymes or viral replication processes. For example, the binding affinity to metal ions in viral enzymes can disrupt their function, leading to reduced viral load in infected cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.